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molecular formula C14H20N2O6 B2697123 N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 922987-44-8

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No. B2697123
M. Wt: 312.322
InChI Key: GYYULADIGXTXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067420B2

Procedure details

Ethyl oxalyl chloride (7.8 g, 6.8 mL, 57 mmol) was added to a mixture of 3,4-dimethoxyaniline (4.4 g, 29 mmol) and K2CO3 (14 g, 140 mmol) in EtOAc (44 mL) and water (12 mL) at 0° C. After stirring at 0° C. for 10 min, water (18 mL) was added; whereupon the mixture was transferred to a separatory funnel and extracted with EtOAc (2×40 mL). The combined EtOAc were filtered through Na2SO4 and evaporated to about 30 mL. After addition of 2,2-dimethoxyethylamine (3.8 g, 3.9 mL, 36 mmol), the reaction was stirred at ambient temperature overnight. The resultant white solid was filtered and then washed with hexane to afford N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide as a light purple-grey solid (6.3 g, 71% yield). HPLC 33% 2.47 min and 63% at 2.79 min. LC MS 1.37 min (M+1=281 and 335). H-NMR (CDCl3) 9.15 (broad s, 1H), 7.76 (broad s, 1H), 7.41 (d, T=2.4 Hz, 1H), 7.06 (dd, J=2.4, 8.7 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 4.45 (t, 5.5 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.52 (t, J=5.5 Hz, 2H), 3.42 (s, 6H).
[Compound]
Name
Ethyl oxalyl chloride
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[C:12]([O-:15])([O-])=O.[K+].[K+].[CH3:18][O:19][CH:20]([O:23][CH3:24])[CH2:21][NH2:22].C[CH2:26][O:27]C(C)=O>O>[CH3:18][O:19][CH:20]([O:23][CH3:24])[CH2:21][NH:22][C:12](=[O:15])[C:26]([NH:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:27] |f:1.2.3|

Inputs

Step One
Name
Ethyl oxalyl chloride
Quantity
6.8 mL
Type
reactant
Smiles
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
44 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereupon the mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×40 mL)
FILTRATION
Type
FILTRATION
Details
The combined EtOAc were filtered through Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to about 30 mL
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant white solid was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CNC(C(=O)NC1=CC(=C(C=C1)OC)OC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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